AMPA/kainate antagonist-1, also known as NBQX disodium salt, is a synthetic compound that acts as a selective antagonist for AMPA and kainate receptors. These receptors are subtypes of glutamate receptors in the central nervous system, playing crucial roles in synaptic transmission and plasticity. The compound is particularly noted for its neuroprotective and anticonvulsant properties, making it valuable in research related to neurological disorders.
NBQX disodium salt is classified as a competitive antagonist of AMPA and kainate receptors. It is synthesized chemically rather than being derived from natural sources. The compound's CAS number is 479347-86-9, and it is characterized by its water solubility, allowing for easy application in laboratory settings .
The synthesis of AMPA/kainate antagonist-1 typically involves several steps that include the modification of existing chemical structures to enhance receptor selectivity and potency. One common method includes the use of quinoxaline derivatives, which are subjected to various chemical reactions such as acylation, reduction, and cross-coupling to achieve the desired molecular structure.
A notable synthetic route involves starting with commercially available precursors like 1-fluoro-4-iodo-2-nitrobenzene. This compound undergoes nucleophilic aromatic substitution followed by a series of transformations including acylation and spontaneous cyclization to yield the final product. The process can also incorporate techniques like Sonogashira cross-coupling to introduce specific functional groups that enhance receptor binding affinity .
The molecular structure of AMPA/kainate antagonist-1 can be represented by the formula . Its structural features include a dioxo group and a sulfonamide moiety, which are critical for its binding interactions with glutamate receptors.
The molecular weight of NBQX disodium salt is approximately 380.24 g/mol. The compound exhibits specific structural characteristics that facilitate its selective antagonism at AMPA and kainate receptors, particularly through interactions at the transmembrane domain of these proteins .
AMPA/kainate antagonist-1 engages in various chemical reactions that define its pharmacological activity. These include competitive binding with agonists at AMPA and kainate receptors, which prevents receptor activation and subsequent neuronal excitability.
The compound's mechanism involves reversible binding to the receptor sites, where it competes with natural ligands such as glutamate and kainate. This competitive inhibition results in reduced calcium influx through the ion channels associated with these receptors, thereby modulating synaptic transmission .
The mechanism of action for AMPA/kainate antagonist-1 primarily revolves around its ability to inhibit the excitatory signaling mediated by AMPA and kainate receptors. Upon administration, the antagonist binds to the receptor sites, blocking agonist-induced currents.
Research indicates that this compound effectively reduces neuronal excitability in various models of epilepsy and neurodegenerative diseases. Its action leads to decreased neurotransmitter release and modulation of synaptic plasticity processes such as long-term potentiation, which are crucial for memory and learning .
AMPA/kainate antagonist-1 is a solid compound that is highly soluble in water (up to 100 mM), making it suitable for various biological assays. It should be stored under desiccating conditions at +4°C for optimal stability.
The compound exhibits stability under standard laboratory conditions but should be protected from moisture. Its solubility profile allows it to be used effectively in both in vitro and in vivo studies involving glutamate receptor modulation .
AMPA/kainate antagonist-1 has significant applications in neuroscience research, particularly in studies focused on epilepsy, neuroprotection, and synaptic plasticity. It serves as a valuable tool for investigating the roles of AMPA and kainate receptors in various neurological conditions. Additionally, its ability to selectively inhibit these receptors makes it an important candidate for developing new therapeutic agents aimed at treating disorders associated with excitotoxicity .
Glutamate serves as the primary excitatory neurotransmitter in the mammalian central nervous system, mediating synaptic transmission through ionotropic receptors categorized into N-methyl-D-aspartate, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, and kainate subtypes. Kainate receptors assemble from five subunits (GluK1–GluK5), forming tetrameric ion channels with distinct functional properties. GluK1–Glu3 subunits form functional homomeric or heteromeric receptors, while GluK4–GluK5 require heteromerization with GluK1–Glu3 for functionality [1] [8]. These receptors exhibit lower single-channel conductance (∼20 pS) and slower activation kinetics compared to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, enabling nuanced modulation of synaptic plasticity [7] [8].
Pathophysiologically, excessive glutamatergic signaling through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate receptors triggers excitotoxicity—a calcium-dependent cascade culminating in neuronal death. This mechanism underpins acute neurological injuries (e.g., stroke, traumatic brain injury) and chronic neurodegenerative conditions [1] [3]. Kainate receptors also modulate presynaptic neurotransmitter release; GluK1-containing receptors in the amygdala regulate gamma-aminobutyric acid release, influencing anxiety-like behaviors, while hippocampal GluK2/3 heteromers facilitate long-term potentiation implicated in epilepsy [1] [5]. Elevated synaptic fluid glutamate concentrations (19–129 μM) observed post-trauma exacerbate receptor overactivation, driving inflammation and tissue degeneration in conditions like post-traumatic osteoarthritis [10].
Table 1: Pathophysiological Roles of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and Kainate Receptor Subunits
Subunit | Expression Profile | Pathophysiological Association |
---|---|---|
GluK1 (GluR5) | Hippocampal interneurons, amygdala, sensory neurons | Anxiety, epilepsy, neuropathic pain |
GluK2 (GluR6) | Principal hippocampal cells, cerebellum | Epileptogenesis, schizophrenia |
GluK3 (GluR7) | Neocortex, dentate gyrus | Synaptic plasticity deficits |
GluK4 (KA1) | CA3 pyramidal neurons, Purkinje cells | Hyperexcitability disorders |
GluK5 (KA2) | Widespread central nervous system distribution | Neuronal development anomalies |
The identification of kainic acid as a potent neurotoxin in the 1970s initiated pharmacological interest in non-N-methyl-D-aspartate receptors. Early research revealed kainate’s distinct binding sites and neurotoxic effects, particularly in the CA3 hippocampus—a region vulnerable in temporal lobe epilepsy [2]. A pivotal milestone arrived in 1990 with the molecular cloning of the first kainate receptor subunit, GluK1 (then termed GluR5), confirming kainate receptors as genetically and functionally distinct entities from α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors [2] [8]. This enabled recombinant expression studies demonstrating GluK1 homomers’ high kainate affinity and ion channel functionality, contrasting with GluK4/GluK5’s requirement for heteromeric assembly [2].
Pharmacological tools evolved from broad-spectrum excitatory amino acid antagonists to selective agents. The quinoxalinedione derivative 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), synthesized in 1988, emerged as the first potent competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptors (half-maximal inhibitory concentration values: 0.3 μM and 1.5 μM, respectively), though it also blocked glycine sites on N-methyl-D-aspartate receptors [3] [9]. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX) followed in 1990, offering improved selectivity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate receptors over N-methyl-D-aspartate receptors and demonstrating neuroprotection in ischemia models [3] [10]. The 2000s witnessed subunit-selective antagonists: UBP296 showed GluK1 preference, enabling dissection of presynaptic versus postsynaptic kainate receptor functions, while LY377770 targeted GluK5-containing receptors for neuroprotection [1] [7].
Table 2: Key Milestones in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/Kainate Antagonist Development
Year | Development | Significance |
---|---|---|
1970s | Kainic acid neurotoxicity characterized | Differentiated kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid pharmacology |
1988 | Synthesis of CNQX | First competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate antagonist |
1990 | Cloning of GluK1 (GluR5) | Molecular confirmation of kainate receptor uniqueness |
1990 | NBQX development | Systemically active antagonist with improved selectivity |
1995 | GYKI 53655 identification | Non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid antagonist enabling kainate current isolation |
2000s | UBP296/LY293558 creation | Subunit-selective (GluK1) antagonists |
2011 | Perampanel approval | First non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid antagonist clinically approved (epilepsy) |
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate antagonists are classified by mechanism of action, structural chemistry, and subunit selectivity. Competitive antagonists bind the glutamate recognition site, preventing agonist access. CNQX exemplifies this class, though its moderate glycine site affinity limits specificity [9]. NBQX improved selectivity with reduced N-methyl-D-aspartate receptor interactions, while newer agents like LY293558 (tezampanel) exhibit GluK1 selectivity, inhibiting kainate-evoked currents in dorsal root ganglia [1] [7]. Non-competitive antagonists bind allosteric sites, modulating channel gating. GYKI 52466 and its advanced analog perampanel (Fycompa) selectively inhibit α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors by stabilizing closed-channel conformations without affecting kainate receptors [1] [3]. Perampanel’s clinical approval for epilepsy validated this mechanism therapeutically.
Structurally, seven chemical classes dominate: quinoxalinediones (e.g., CNQX, NBQX), benzodiazepines (e.g., GYKI compounds), phthalazines (e.g., perampanel), decahydroisoquinolines (e.g., LY377770), arylureas, isatin derivatives, and substituted amino acids [1]. Quinoxalinediones remain widely used research tools, while phthalazines like perampanel offer oral bioavailability for clinical use. Subunit selectivity arises from structural variations in ligand-binding domains; for example, UBP296 exploits steric differences in GluK1’s binding pocket for selective inhibition [7] [8].
Table 3: Pharmacological Classes of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/Kainate Antagonists
Mechanistic Class | Structural Class | Prototype Compounds | Subunit Selectivity |
---|---|---|---|
Competitive | Quinoxalinediones | CNQX, NBQX, DNQX | Broad α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate |
Competitive | Substituted willardiines | UBP282, UBP296 | GluK1-preferring |
Competitive | Decahydroisoquinolines | LY293558, LY377770 | GluK1/GluK5 |
Non-competitive | Benzodiazepines | GYKI 52466, GYKI 53655 | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-specific |
Non-competitive | Phthalazines | Perampanel | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-specific |
Non-competitive | Dihydroanthracenes | NS1209 | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-specific |
The therapeutic rationale for subunit-selective agents is strong: GluK1 antagonists reduce pain and epileptiform activity without motor side effects, while GluK2 deletion studies suggest this subunit dominates seizure generation [1] [8]. Competitive antagonists generally offer reversible, activity-dependent inhibition but require high receptor occupancy, whereas non-competitive agents like perampanel provide use-dependent blockade advantageous in hyperactivity states [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: